molecular formula C10H14ClN3O B1370882 [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol CAS No. 939986-74-0

[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol

Cat. No.: B1370882
CAS No.: 939986-74-0
M. Wt: 227.69 g/mol
InChI Key: CLJDKIXEIMTDNB-UHFFFAOYSA-N
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Description

[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol is a heterocyclic compound with the molecular formula C10H14ClN3O. It features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidine ring attached to a methanol group at the 3-position. This compound is often used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.

Scientific Research Applications

[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand the biological activity of pyrimidine derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol” indicates that it has several hazard statements: H302 - H315 - H319 - H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its effects.

Preparation Methods

The synthesis of [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine and piperidine.

    Reaction Conditions: The 6-chloropyrimidine is reacted with piperidine under controlled conditions to form the intermediate [6-chloropyrimidin-4-yl]piperidine.

    Methanol Addition: The intermediate is then treated with methanol in the presence of a suitable catalyst to yield the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar compounds to [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol include:

    [1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanol: Differing by the position of the methanol group on the piperidine ring.

    [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]ethanol: Differing by the substitution of the methanol group with an ethanol group.

    [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]amine: Differing by the substitution of the methanol group with an amine group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-4-10(13-7-12-9)14-3-1-2-8(5-14)6-15/h4,7-8,15H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJDKIXEIMTDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624598
Record name [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-74-0
Record name 1-(6-Chloro-4-pyrimidinyl)-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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